molecular formula C18H34N2O5 B2535625 Propyl (3-(1-((tert-butoxycarbonyl)amino)-3-methylbutyl)oxetan-3-yl)glycinate CAS No. 1620924-11-9

Propyl (3-(1-((tert-butoxycarbonyl)amino)-3-methylbutyl)oxetan-3-yl)glycinate

Cat. No. B2535625
CAS RN: 1620924-11-9
M. Wt: 358.479
InChI Key: JVZJSMBNZGFXNK-AWEZNQCLSA-N
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Description

This compound is a derivative of glycine, which is the simplest amino acid. The tert-butoxycarbonyl group is a common protecting group used in peptide synthesis. The oxetane ring is a three-membered cyclic ether, which is known for its high strain and reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the tert-butoxycarbonyl protecting group, the formation of the oxetane ring, and the attachment of the propyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The presence of the oxetane ring could introduce strain into the molecule, potentially affecting its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the oxetane ring and the tert-butoxycarbonyl group. The oxetane ring is known for its high reactivity due to ring strain, while the tert-butoxycarbonyl group could be removed under acidic or basic conditions to reveal the amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl group and the nonpolar tert-butyl group could affect its solubility properties .

Mechanism of Action

Without more specific information, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug or a precursor to a drug, its mechanism of action would depend on the specific biological target .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. Without specific information, it’s difficult to provide detailed safety and hazard information .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug or drug precursor, future research could involve studying its biological activity, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

propyl 2-[[3-[(1S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]oxetan-3-yl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N2O5/c1-7-8-24-15(21)10-19-18(11-23-12-18)14(9-13(2)3)20-16(22)25-17(4,5)6/h13-14,19H,7-12H2,1-6H3,(H,20,22)/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVZJSMBNZGFXNK-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CNC1(COC1)C(CC(C)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC(=O)CNC1(COC1)[C@H](CC(C)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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